

The Molecular Target of NITD-916: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	NITD-916
Cat. No.:	B15568402

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Abstract

NITD-916 is a potent, orally available 4-hydroxy-2-pyridone derivative demonstrating significant antimicrobial activity against various mycobacterial species, including drug-resistant strains. This technical guide delineates the molecular target of **NITD-916**, its mechanism of action, and the key experimental evidence that has elucidated its function. The primary molecular target of **NITD-916** is the enoyl-acyl carrier protein (ACP) reductase, InhA, a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway responsible for the biosynthesis of mycolic acids. By directly inhibiting InhA, **NITD-916** disrupts the integrity of the mycobacterial cell wall, leading to bacterial death. This guide provides a detailed overview of the biochemical, structural, and genetic studies that have validated InhA as the direct target of **NITD-916**, offering valuable insights for researchers and professionals in the field of antimicrobial drug development.

Introduction

The emergence of multidrug-resistant mycobacterial infections poses a significant global health threat. The development of novel therapeutics with unique mechanisms of action is paramount to combating this challenge. **NITD-916** has emerged as a promising antimicrobial agent with potent activity against *Mycobacterium tuberculosis*, *Mycobacterium abscessus*, and *Mycobacterium fortuitum*^{[1][2]}. Unlike the frontline anti-tubercular drug isoniazid (INH), which is a prodrug requiring activation by the catalase-peroxidase KatG, **NITD-916** is a direct-acting

inhibitor, rendering it effective against INH-resistant strains that often harbor mutations in the katG gene[1][3]. This guide provides an in-depth exploration of the molecular interactions and downstream cellular effects of **NITD-916**.

The Molecular Target: Enoyl-ACP Reductase (InhA)

The definitive molecular target of **NITD-916** is the enoyl-ACP reductase, InhA[1][2][4]. InhA is a key enzyme in the FAS-II pathway of mycobacteria, which is responsible for the elongation of long-chain fatty acids that are precursors to mycolic acids[1]. Mycolic acids are the hallmark lipid components of the mycobacterial cell wall, providing a crucial hydrophobic barrier and contributing to the intrinsic resistance of mycobacteria to many antibiotics.

Mechanism of Action

NITD-916 functions as a direct, non-covalent inhibitor of InhA. The inhibitory mechanism involves the formation of a high-affinity ternary complex between **NITD-916**, the InhA enzyme, and its cofactor, nicotinamide adenine dinucleotide (NADH)[5][6][7]. This complex effectively blocks the substrate-binding pocket of InhA, preventing the binding of its natural long-chain fatty acyl substrates[6][7]. The inhibition of InhA leads to the cessation of mycolic acid biosynthesis, which in turn compromises the structural integrity of the mycobacterial cell wall, ultimately resulting in bacteriostasis and cell death[1][3][4].

Quantitative Data

The potency of **NITD-916** has been quantified through various in vitro assays against both the isolated enzyme and whole mycobacterial cells.

Parameter	Value	Target/Organism	Reference
IC50	570 nM	Mycobacterial enoyl reductase InhA	[5][6]
MIC50	50 nM	Mycobacterium tuberculosis	[6]
MIC50	0.125 mg/L	Mycobacterium abscessus clinical isolates	[1][8]
MIC90	1 mg/L	Mycobacterium abscessus clinical isolates	[1][8]
MIC	0.04 μ g/mL	Mycobacterium fortuitum ATCC 6841	[9][10]

Table 1: In Vitro Potency of **NITD-916**

Experimental Protocols for Target Validation

The identification and validation of InhA as the molecular target of **NITD-916** were established through a combination of biochemical, structural, and genetic methodologies.

Mycolic Acid Biosynthesis Inhibition Assay

This assay directly assesses the impact of **NITD-916** on the synthesis of mycolic acids in whole mycobacterial cells.

Methodology:

- Mycobacterium fortuitum cultures are treated with varying concentrations of **NITD-916**.
- The cultures are then labeled with ^{14}C -acetate, a metabolic precursor for fatty acid synthesis.
- Following incubation, mycolic acids are extracted from the bacterial cells.

- The extracted mycolic acids are analyzed by thin-layer chromatography (TLC) and autoradiography to visualize and quantify the incorporation of the radiolabel.
- A dose-dependent decrease in the amount of radiolabeled mycolic acids indicates inhibition of the biosynthetic pathway[9].

X-ray Crystallography of the InhA-NAD-NITD-916 Complex

This technique provides atomic-level detail of the interaction between **NITD-916** and its target enzyme.

Methodology:

- The InhA protein from *Mycobacterium fortuitum* (InhAMFO) is expressed and purified.
- Crystals of the InhAMFO protein are grown in the presence of its cofactor, NAD, and the inhibitor, **NITD-916**.
- The resulting crystals are subjected to X-ray diffraction analysis.
- The diffraction data is used to resolve the three-dimensional structure of the ternary complex[4][9][11].
- The crystal structure confirms the direct binding of **NITD-916** to the substrate-binding pocket of InhA[4][9][11].

Generation and Analysis of NITD-916-Resistant Mutants

The identification of resistance-conferring mutations within the gene encoding the drug target is a powerful method for target validation.

Methodology:

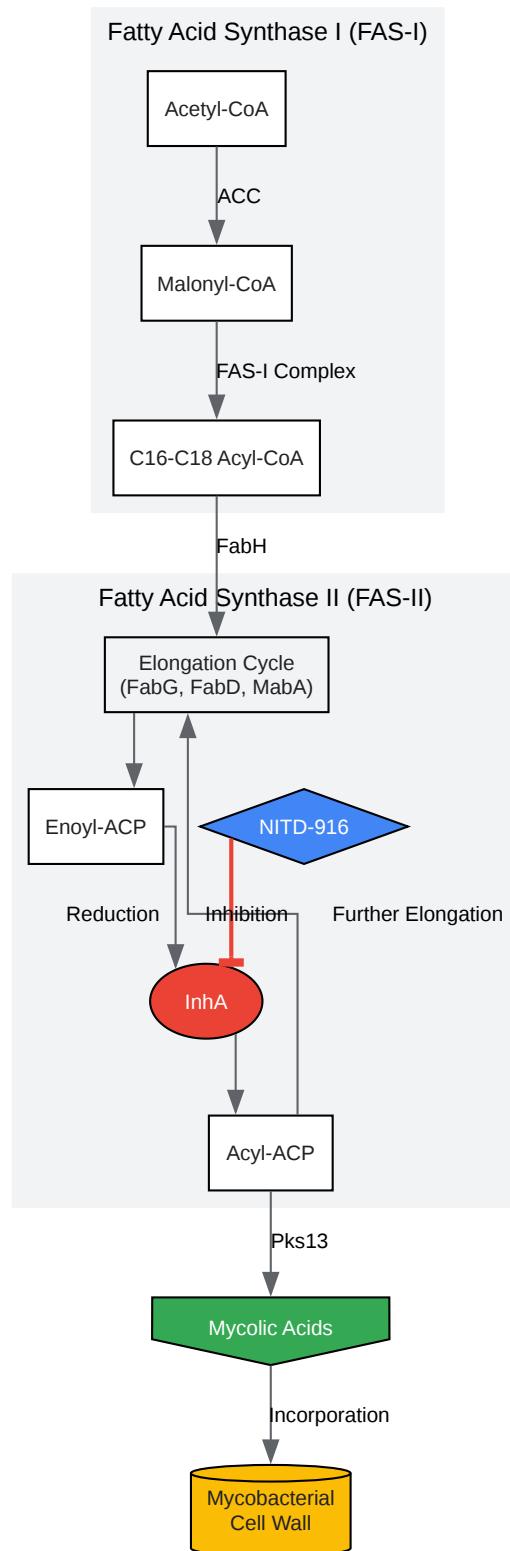
- Mycobacterial cultures are exposed to concentrations of **NITD-916** above the minimum inhibitory concentration (MIC) to select for spontaneous resistant mutants.
- The genomic DNA from the resistant colonies is isolated.

- The inhA gene from the resistant mutants is sequenced to identify any mutations.
- A common finding in **NITD-916**-resistant mutants of *M. fortuitum* and *M. abscessus* is a single nucleotide polymorphism leading to a G96S substitution in the InhA protein[3][4][9][11]. This residue is located within the inhibitor binding site, and its mutation likely reduces the binding affinity of **NITD-916**.

Visualizations

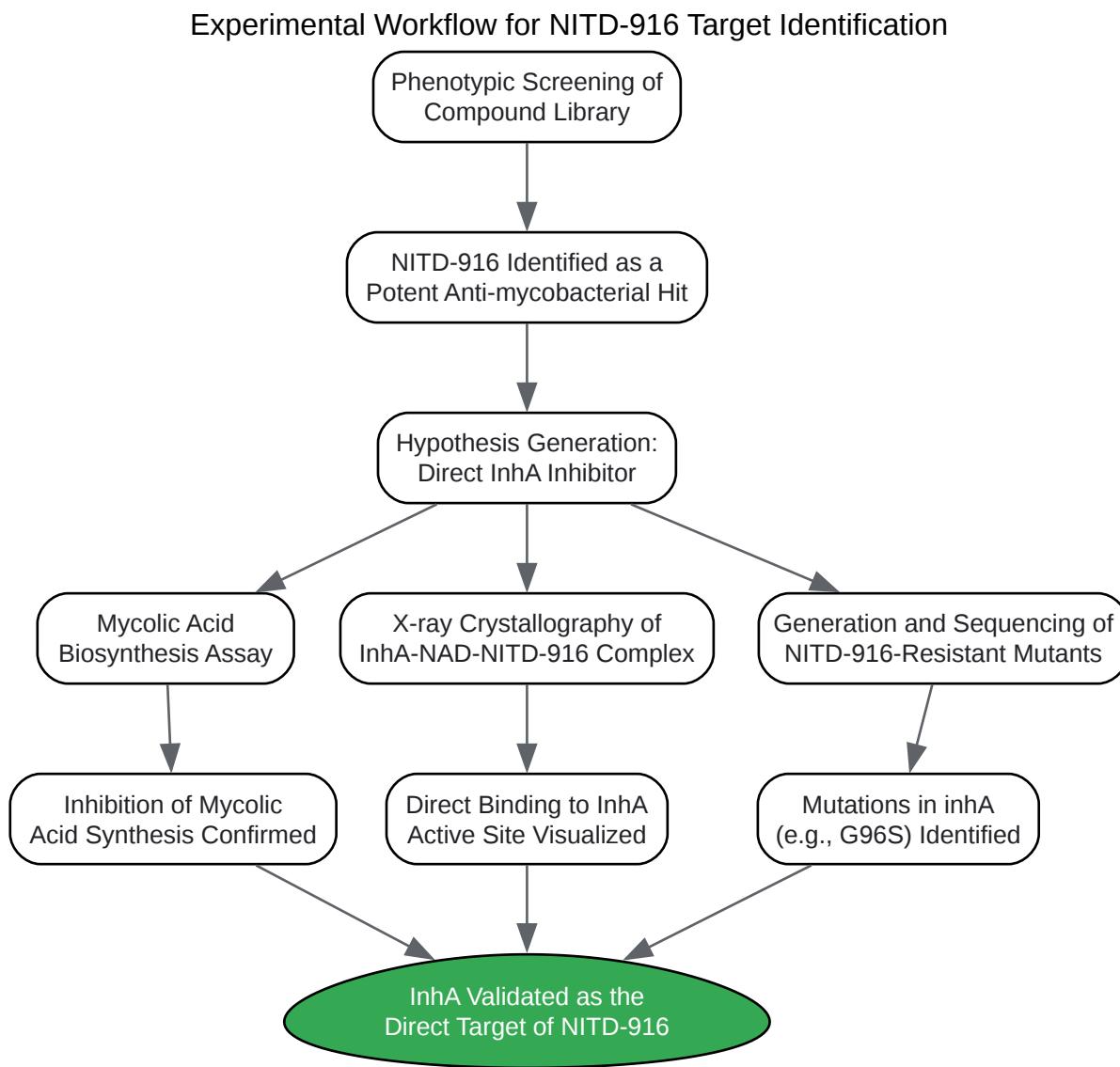
Mycolic Acid Biosynthesis Pathway and Inhibition by NITD-916

Mycolic Acid Biosynthesis Pathway and Inhibition by NITD-916

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Caption: Inhibition of the Mycolic Acid Biosynthesis Pathway by **NITD-916**.

Experimental Workflow for NITD-916 Target Identification



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